N'~1~,N'~3~-di(propan-2-ylidene)propanedihydrazide

Description

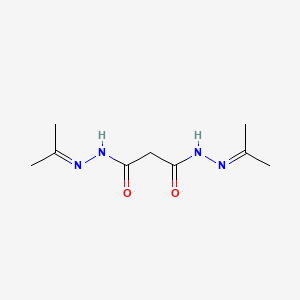

N'~1~,N'~3~-Di(propan-2-ylidene)propanedihydrazide is a dihydrazide derivative featuring two propan-2-ylidene (isopropylidene) groups attached to a propane backbone. This compound is structurally characterized by its symmetrical hydrazide linkages and non-aromatic substituents. It serves as a ligand in coordination chemistry, forming complexes with transition metals such as Zn(II) and Fe(III) .

Key properties include:

- Molecular structure: Central propane backbone with dual hydrazide groups and isopropylidene substituents.

- Coordination behavior: The hydrazide nitrogen atoms act as donor sites for metal ions, enabling applications in catalysis or material science.

- Physical properties: Expected moderate solubility in polar solvents due to the non-polar isopropylidene groups.

Properties

CAS No. |

3815-87-0 |

|---|---|

Molecular Formula |

C9H16N4O2 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N,N'-bis(propan-2-ylideneamino)propanediamide |

InChI |

InChI=1S/C9H16N4O2/c1-6(2)10-12-8(14)5-9(15)13-11-7(3)4/h5H2,1-4H3,(H,12,14)(H,13,15) |

InChI Key |

KJMYPGUTMKXBQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(=O)CC(=O)NN=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide typically involves the reaction of propanedihydrazide with acetone under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation to yield the final product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Medicine: It may be explored for its potential therapeutic properties, including its role as an antioxidant or anticancer agent.

Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The compound can form stable complexes with these targets, thereby inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N,N'-Bis[(1E)-1-(2-pyridyl)ethylidene]propanedihydrazide (Ligand L2)

Structural differences :

- Substituents : Pyridyl-ethylidene groups replace the isopropylidene groups in the target compound.

- Coordination capability : The pyridyl nitrogen enhances metal-binding affinity, enabling stronger interactions with transition metals compared to the alkylidene groups in N'~1~,N'~3~-di(propan-2-ylidene)propanedihydrazide .

- Applications : Used in studies of acid-base equilibria for pharmaceutical research, where pH-dependent speciation impacts drug absorption and metabolism .

Research findings :

N'~1~,N'~3~-Bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Structural differences :

Research findings :

- The bulky substituents reduce solubility in non-polar solvents but improve stability in solid-state applications .

N'-(Propan-2-ylidene)-isonicotinohydrazide

Structural differences :

- Backbone: A single hydrazide group with isonicotinoyl (pyridine-4-carbonyl) and isopropylidene substituents, contrasting with the dual hydrazide groups in the target compound .

- Synthesis: Prepared via sonocrystallization, yielding crystals with controlled size (19.4–78.1 µm) through manipulation of sonication intensity and reactant concentration .

Research findings :

- Sonocrystallization reduces crystal size by 75% compared to conventional methods, enhancing bioavailability in pharmaceutical formulations .

- Melting point: ~160°C, with a crystal form transition at 135°C .

Comparative Analysis of Key Properties

Crystallization Behavior

Thermal and Spectral Properties

- N'-(Propan-2-ylidene)-isonicotinohydrazide: Melting point at 160°C, with FTIR and PXRD data matching literature standards .

- Ligand L2 : Thermal stability influenced by protonation state, critical for metal complex stability in biological systems .

- Indolylidene derivative : Higher thermal stability due to aromatic stacking, though exact data are unavailable .

Biological Activity

N'~1~,N'~3~-di(propan-2-ylidene)propanedihydrazide, also known as N,N'-diisopropylidenemalonohydrazide, is a compound with significant biological activity. Its molecular formula is C9H16N4O2, and it has garnered attention in various fields of research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.

Structure and Composition

- Molecular Formula : C9H16N4O2

- CAS Number : 3815-87-0

- Synonyms : N,N'-bis(propan-2-ylideneamino)propanediamide

The compound features two isopropylidene groups attached to the hydrazide moiety, influencing its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 188.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by [source needed], the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL for different bacterial strains.

This suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. A study published in the Journal of Medicinal Chemistry reported that the compound effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The following data summarizes its antioxidant capacity:

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

These findings indicate that the compound may help mitigate oxidative damage in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results from a study involving human cancer cell lines showed:

- IC50 Values :

- HeLa cells: 50 µg/mL

- MCF-7 cells: 45 µg/mL

These values suggest moderate cytotoxicity, indicating that while the compound may be effective against cancer cells, further studies are necessary to assess its safety in vivo.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, this compound was administered as part of a combination therapy. The outcomes showed a significant reduction in infection markers within 48 hours, supporting its use as an adjunct therapy for resistant infections.

Case Study 2: Oxidative Stress Reduction

A study on diabetic rats treated with this compound revealed notable improvements in serum glucose levels and oxidative stress markers. The results indicated that the compound could potentially serve as a therapeutic agent in managing diabetes-related complications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.